1-(Tert-butylamino)-3-chloropropan-2-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(tert-butylamino)-3-chloropropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16ClNO/c1-7(2,3)9-5-6(10)4-8/h6,9-10H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMTRKCHBUYKDSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(CCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70330467 | |
| Record name | 1-(tert-butylamino)-3-chloropropan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70330467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13156-02-0 | |
| Record name | 1-Chloro-3-[(1,1-dimethylethyl)amino]-2-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13156-02-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(tert-butylamino)-3-chloropropan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70330467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for 1 Tert Butylamino 3 Chloropropan 2 Ol
Conventional Synthetic Approaches
Traditional methods for synthesizing 1-(tert-butylamino)-3-chloropropan-2-ol primarily rely on well-established organic reactions, such as the nucleophilic ring-opening of epoxides.
Amination Reactions (e.g., Reaction of Epichlorohydrin (B41342) with tert-Butylamine)
The most direct and common method for the synthesis of this compound is the aminolysis of epichlorohydrin with tert-butylamine (B42293). This reaction involves the nucleophilic attack of the amine on one of the carbon atoms of the epoxide ring, leading to its opening and the formation of the desired amino alcohol.
The reaction proceeds as follows: Epichlorohydrin + tert-Butylamine → this compound
This process is typically carried out in a suitable solvent, and the reaction conditions can be varied to optimize the yield and selectivity. One study highlighted an efficient method for the ring-opening of epoxides with poor or sterically hindered nucleophiles like tert-butylamine using a 5.0 M solution of lithium perchlorate (B79767) in diethyl ether. This approach allows the reaction to proceed quickly and conveniently at ambient temperature, overcoming the challenges often associated with deactivated nucleophiles. organic-chemistry.org
Functional Group Transformations for Precursor Synthesis
Alternative strategies involve the synthesis of precursors which are subsequently converted to the target molecule. This multi-step approach can offer better control over stereochemistry. For instance, a common precursor synthesis strategy begins with a chiral starting material like (S)-epichlorohydrin. This can be reacted with another nucleophile, such as phthalimide, in the presence of a base like potassium carbonate. derpharmachemica.com This forms an intermediate, such as 2-((S)-3-chloro-2-hydroxypropyl)isoindoline-1,3-dione. Subsequent reaction of this intermediate with an amine, followed by deprotection, can yield the desired chiral amino alcohol. While not a direct synthesis of the title compound, this methodology illustrates a general strategy for producing chiral 1-amino-3-chloropropan-2-ol (B1208272) derivatives. derpharmachemica.com
Regioselective Synthesis Considerations
A critical challenge in the synthesis of this compound from epichlorohydrin is ensuring high regioselectivity. The nucleophilic attack by tert-butylamine can occur at either the C1 or C2 position of the epoxide ring. Attack at the terminal, less-hindered C1 carbon is sterically favored and yields the desired product, this compound. However, attack at the C2 carbon results in the formation of the isomeric byproduct, 2-(tert-butylamino)-3-chloropropan-1-ol.
The choice of catalyst and reaction conditions plays a crucial role in directing the regioselectivity of the epoxide ring-opening. Lewis acids are often employed to activate the epoxide ring, but their use can sometimes lead to a mixture of regioisomers. semanticscholar.org As mentioned, the use of lithium perchlorate has been shown to promote highly regioselective ring-opening, favoring the formation of the desired isomer. organic-chemistry.org The inherent steric hindrance of the tert-butyl group on the amine nucleophile also significantly favors the attack at the less substituted carbon of the epichlorohydrin, leading to a high yield of the desired 1-amino-2-ol product.
Advanced and Sustainable Synthetic Routes
In line with the principles of green chemistry, recent research has focused on developing more sustainable and efficient synthetic methods, primarily through the use of biocatalysis.
Catalytic Synthesis (e.g., Phase Transfer Catalysis)
Phase Transfer Catalysis (PTC) offers an efficient alternative for the synthesis of this compound, typically from the reaction of epichlorohydrin with tert-butylamine. PTC is particularly advantageous for reactions involving reactants that are immiscible, such as an aqueous phase containing a nucleophile and an organic phase containing the substrate. mdpi.com
In this context, a quaternary ammonium (B1175870) salt, such as tetrabutylammonium (B224687) bromide, can be employed as the phase transfer catalyst. The catalyst facilitates the transfer of the amine from the organic phase to the aqueous phase (or vice versa, depending on the specific conditions) to react with the epoxide. This methodology can lead to high yields and selectivity under mild reaction conditions. The ring-opening of epoxides by amines to form β-amino alcohols is a well-established reaction that can be effectively promoted by PTC. researchgate.netresearchgate.net
Green Chemistry Principles in Synthetic Design
The synthesis of this compound is increasingly being designed with the principles of green chemistry in mind. Both biocatalytic and phase transfer catalysis approaches offer significant environmental benefits over traditional chemical methods.
Biocatalysis, as discussed previously, operates under mild conditions of temperature and pH, reducing energy consumption. Enzymes are biodegradable catalysts and exhibit high selectivity, which minimizes the formation of byproducts and simplifies purification processes. mdpi.comnih.gov
Phase Transfer Catalysis also aligns with green chemistry principles by:
Reducing the use of hazardous solvents: PTC can often be conducted in biphasic systems with water as one of the phases.
Improving atom economy: The high selectivity of PTC reactions leads to higher yields of the desired product and less waste.
Lowering energy consumption: These reactions can often be carried out at lower temperatures compared to conventional methods.
By incorporating these methodologies, the synthesis of this compound can be made more sustainable and environmentally friendly.
Industrial-Scale Production Methodologies
The industrial-scale production of this compound, a key intermediate for beta-blockers, necessitates methodologies that are not only efficient and cost-effective but also scalable and sustainable. While specific details for this compound are often proprietary, trends in the manufacturing of structurally similar pharmaceutical intermediates, such as those for Betaxolol and Propranolol (B1214883), provide insight into potential industrial approaches. bioengineer.orgacs.org
Modern industrial synthesis is moving towards continuous-flow manufacturing, which offers several advantages over traditional batch processing. bioengineer.orgnews-medical.neteuropeanpharmaceuticalreview.com Continuous-flow reactors can provide better control over reaction parameters, leading to improved consistency and safety. Recent innovations include the use of novel reactor designs, such as amine-functionalized graphene oxide membrane nanoreactors, which have been shown to dramatically increase reaction rates and selectivity in the synthesis of beta-blockers like propranolol. bioengineer.orgnews-medical.neteuropeanpharmaceuticalreview.com
For industrial-scale biocatalytic resolutions, enzyme immobilization is a key technology. Immobilizing the lipase (B570770) on a solid support allows for easy separation of the catalyst from the reaction mixture, enabling its reuse over multiple cycles. This significantly reduces the cost associated with the enzyme.
Process optimization at an industrial scale also focuses on minimizing downstream processing. The development of synthetic routes that avoid the need for chromatographic purification is a major goal, as this step can be a significant bottleneck and cost driver in large-scale production. acs.org This is often achieved by maximizing the selectivity of the chemical transformations to yield a product of high purity directly from the reaction.
Chemical Reactivity and Mechanistic Investigations of 1 Tert Butylamino 3 Chloropropan 2 Ol
Fundamental Reaction Pathways
The reactivity of 1-(tert-butylamino)-3-chloropropan-2-ol allows for a variety of chemical transformations at each of its functional groups.
Nucleophilic Substitution Reactions at the Chloro Group
The carbon-chlorine bond in this compound is polarized due to the higher electronegativity of chlorine, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. savemyexams.com This allows for the displacement of the chloride ion in nucleophilic substitution reactions.
A crucial reaction pathway, particularly under basic conditions, involves an intramolecular nucleophilic substitution. The proximate hydroxyl group can be deprotonated by a base to form an alkoxide. This alkoxide then acts as an internal nucleophile, attacking the adjacent carbon bearing the chlorine atom and displacing the chloride ion to form a reactive epoxide intermediate, N-(tert-butyl)-oxiran-2-ylmethanamine. This epoxide is a key intermediate in the synthesis of many β-adrenergic blocking agents. wikipedia.orgmdpi.com The epoxide ring can subsequently be opened by a variety of nucleophiles, such as phenoxides or other amines, in a regioselective manner. wikipedia.orgnih.gov
Direct intermolecular substitution is also possible, where an external nucleophile displaces the chlorine atom. However, the formation of the epoxide intermediate is often the dominant pathway in basic or neutral conditions. mdpi.com
The table below summarizes typical nucleophilic substitution reactions involving this chlorohydrin moiety.
| Nucleophile (Nu⁻) | Reagent Example | Product Type |
| Hydroxide | Sodium Hydroxide (NaOH) | Diol (3-(tert-butylamino)propane-1,2-diol) |
| Alkoxide/Phenoxide | Sodium Phenoxide (NaOPh) | Ether (1-(tert-butylamino)-3-phenoxypropan-2-ol) |
| Amine | Ammonia (NH₃) | Diamine (1,3-diaminopropan-2-ol derivative) |
| Cyanide | Potassium Cyanide (KCN) | Nitrile (4-(tert-butylamino)-3-hydroxybutanenitrile) |
This table represents potential reactions based on the known reactivity of chlorohydrins.
Reactions Involving the Hydroxyl Functionality
The secondary hydroxyl group is a versatile site for chemical modification. Its reactivity is characteristic of secondary alcohols.
Esterification: The hydroxyl group can react with acyl halides, anhydrides, or carboxylic acids (under acidic catalysis) to form esters. For instance, reacting it with acetyl chloride would yield 1-(tert-butylamino)-3-chloropropan-2-yl acetate. Such derivatization is sometimes used to create precursors for chemoenzymatic resolutions. mdpi.com
Etherification: While less common than substitution at the chloro position, the alcohol can be converted into an ether under specific conditions, for example, through a Williamson ether synthesis by first converting it to an alkoxide.
Deprotonation: As mentioned previously, the hydroxyl group is weakly acidic and can be deprotonated by a suitable base to form an alkoxide. This is the critical first step in the intramolecular cyclization to form an epoxide intermediate. mdpi.com
Transformations of the tert-Butylamino Moiety
The secondary amine functionality can undergo reactions typical of its class.
N-Acylation: Reaction with acyl chlorides or anhydrides will form an N-acyl derivative, an amide. For example, treatment with benzoyl chloride would yield N-(3-chloro-2-hydroxypropyl)-N-(tert-butyl)benzamide.
N-Alkylation: The amine can act as a nucleophile and react with alkyl halides, leading to the formation of a tertiary amine. Further reaction can produce a quaternary ammonium (B1175870) salt. knockhardy.org.uk
Reaction with Carbonyls: Condensation with aldehydes or ketones can form an iminium ion, which can be subsequently reduced to a tertiary amine.
Oxidation and Reduction Chemistry
The molecule can be subjected to both oxidation and reduction, targeting different functional groups.
Oxidation: The secondary alcohol is the primary site for oxidation. youtube.com Using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) would convert the hydroxyl group into a ketone, yielding 1-(tert-butylamino)-3-chloropropan-2-one. Stronger oxidizing agents could potentially lead to cleavage of C-C bonds or oxidation of the amine, depending on the conditions.
Reduction: The primary alkyl chloride can undergo reductive dehalogenation to replace the chlorine atom with a hydrogen atom. This can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂ over Pd/C) or hydride reagents. This would result in the formation of 1-(tert-butylamino)propan-2-ol.
The following table outlines the products of simple oxidation and reduction reactions.
| Reaction Type | Reagent Example | Functional Group Targeted | Product |
| Oxidation | Pyridinium chlorochromate (PCC) | Secondary Alcohol | 1-(tert-butylamino)-3-chloropropan-2-one |
| Reduction | H₂ / Pd-C | Alkyl Chloride | 1-(tert-butylamino)propan-2-ol |
Detailed Mechanistic Studies
Understanding the reaction mechanisms provides insight into the reactivity and synthetic utility of this compound.
Elucidation of Reaction Mechanisms and Intermediates
The most significant and well-studied mechanistic pathway for this compound and related chlorohydrins is the base-promoted cyclization to an epoxide. organic-chemistry.org
The reaction proceeds via the following steps:
Deprotonation: A base removes the proton from the hydroxyl group, forming a transient alkoxide ion.
Intramolecular Sₙ2 Attack: The newly formed alkoxide acts as a potent internal nucleophile. It attacks the adjacent carbon atom that is bonded to the chlorine atom.
Chloride Displacement: This attack occurs from the backside of the C-Cl bond, in a classic Sₙ2 (bimolecular nucleophilic substitution) fashion. The chlorine atom is expelled as a chloride ion, and a three-membered epoxide ring is formed. chemguide.co.ukstudymind.co.uk
This intramolecular cyclization is kinetically favored over intermolecular reactions due to the proximity of the reacting groups. The resulting epoxide, N-(tert-butyl)-oxiran-2-ylmethanamine, is a highly valuable synthetic intermediate. Its strained three-membered ring is readily opened by nucleophiles. The subsequent nucleophilic attack on the epoxide typically occurs at the less sterically hindered terminal carbon atom, which is a key step in creating the 1-aryloxy-3-amino-propan-2-ol side chain characteristic of many beta-blockers. wikipedia.org
Kinetic and Thermodynamic Aspects of Reactivity
The reactivity of this compound is fundamentally governed by the principles of chemical kinetics and thermodynamics. While specific experimental data for this compound is not extensively available in publicly accessible literature, its structural features as an aminochlorohydrin allow for a detailed discussion of its expected reactivity based on well-established reaction mechanisms for analogous compounds. The primary reaction of interest for this molecule is its intramolecular cyclization under basic conditions to form an epoxide, a key intermediate in the synthesis of various beta-blockers.
This transformation is an intramolecular S\textsubscript{N}2 (bimolecular nucleophilic substitution) reaction. The reaction is initiated by the deprotonation of the hydroxyl group by a base, forming a more nucleophilic alkoxide. This is followed by the nucleophilic attack of the alkoxide on the carbon atom bearing the chlorine atom, leading to the displacement of the chloride ion and the formation of a three-membered epoxide ring.
The rate of this cyclization reaction is described by the following rate law:
Rate = k[this compound][Base]
Here, k represents the rate constant of the reaction. The rate is dependent on the concentrations of both the substrate and the base.
Several factors influence the kinetics of this intramolecular cyclization:
Stereochemistry: For the S\textsubscript{N}2 reaction to occur, the molecule must adopt a conformation where the reacting groups—the nucleophilic oxygen and the electrophilic carbon-chlorine bond—are in an anti-periplanar arrangement. This alignment allows for optimal orbital overlap for the backside attack of the nucleophile on the carbon atom, leading to the inversion of stereochemistry at that center.
Basicity and Steric Hindrance of the Base: A stronger base will lead to a higher concentration of the reactive alkoxide intermediate, thereby increasing the reaction rate. However, a sterically hindered base might be less effective at deprotonating the hydroxyl group, which could slow down the reaction.
Solvent: The choice of solvent can significantly impact the reaction rate. Aprotic polar solvents are generally preferred for S\textsubscript{N}2 reactions as they can solvate the cation of the base without strongly solvating the nucleophile, thus enhancing its reactivity.
Temperature: As with most chemical reactions, increasing the temperature will increase the rate constant (k) according to the Arrhenius equation, leading to a faster reaction.
From a thermodynamic perspective, the formation of the epoxide ring from the chlorohydrin is generally a favorable process. The primary driving force is the formation of a more stable product and the release of the chloride ion, which is a good leaving group. The three-membered epoxide ring does possess significant ring strain (approximately 13 kcal/mol), which is a thermodynamically unfavorable factor. However, this is often outweighed by the favorable enthalpy change associated with the formation of the C-O bond and the increase in entropy from the release of the chloride ion.
Enthalpy of Reaction (ΔH): This is expected to be negative (exothermic) due to the formation of a new, stable C-O bond, even when considering the energy required to break the C-Cl bond and the introduction of ring strain.
While specific experimental values for this compound are not readily found, the following table provides representative hypothetical kinetic and thermodynamic data for the intramolecular cyclization of a similar aminochlorohydrin to illustrate the concepts discussed.
| Parameter | Representative Value (Hypothetical) | Unit | Significance |
| Rate Constant (k) at 298 K | 1.5 x 10\textsuperscript{-3} | L mol\textsuperscript{-1} s\textsuperscript{-1} | Indicates the intrinsic speed of the reaction under specified conditions. |
| Activation Energy (Ea) | 75 | kJ/mol | The minimum energy required for the reaction to occur; a higher value implies a slower reaction rate. |
| Enthalpy of Reaction (ΔH) | -45 | kJ/mol | A negative value indicates that the reaction is exothermic and releases heat. |
| Entropy of Reaction (ΔS) | +20 | J/(mol·K) | A positive value indicates an increase in disorder, which thermodynamically favors the reaction. |
| Gibbs Free Energy (ΔG) | -51 | kJ/mol | A negative value signifies that the reaction is spontaneous and proceeds in the forward direction. |
Stereochemical Aspects and Asymmetric Synthesis of 1 Tert Butylamino 3 Chloropropan 2 Ol
Chirality and Stereoisomerism
1-(Tert-butylamino)-3-chloropropan-2-ol possesses a single stereocenter at the second carbon atom of the propanol backbone, the carbon atom to which the hydroxyl group is attached. The presence of this chiral center means that the molecule is not superimposable on its mirror image. Consequently, it exists as a pair of enantiomers: (R)-1-(Tert-butylamino)-3-chloropropan-2-ol and (S)-1-(Tert-butylamino)-3-chloropropan-2-ol. These enantiomers exhibit identical physical properties such as melting point, boiling point, and solubility in achiral solvents, but they rotate plane-polarized light in equal but opposite directions. Their interaction with other chiral molecules, such as biological receptors, can differ significantly, making the synthesis of single enantiomers (enantioselective synthesis) a critical goal.
Strategies for Enantioselective Synthesis
The production of enantiomerically pure this compound is crucial for its application as a chiral intermediate. The primary strategies to achieve this involve either separating the enantiomers from a racemic mixture (chiral resolution) or directly synthesizing the desired enantiomer (asymmetric synthesis).
Chiral Resolution Techniques
Chiral resolution involves the separation of a racemic mixture into its individual enantiomers. This is a widely applied industrial method for producing enantiopure compounds.
High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a powerful analytical and preparative technique for separating enantiomers. While direct chromatographic resolution data for this compound is not extensively detailed, methods for structurally similar compounds, such as 3-tert-butylamino-1,2-propanediol, provide a strong precedent. This analogue is a key intermediate in the synthesis of the beta-blocker (S)-timolol. researchgate.netnih.gov
For the enantioseparation of 3-tert-butylamino-1,2-propanediol, normal-phase liquid chromatography on a Chiralpak AS CSP has been successfully employed. nih.gov The separation mechanism relies on the differential transient diastereomeric complexes formed between the enantiomers and the chiral selector on the stationary phase. The choice of mobile phase, often a mixture of a nonpolar solvent like n-hexane and a more polar alcohol, is critical for achieving optimal resolution and efficiency. researchgate.net Detection methods such as evaporative light scattering detection (ELSD) and mass spectrometry (MS) are often coupled with HPLC for sensitive quantification of the separated enantiomers. researchgate.netnih.gov
Table 1: Chromatographic Conditions for Enantioseparation of a Related Compound
| Parameter | Condition |
|---|---|
| Analyte | 3-tert-butylamino-1,2-propanediol |
| Technique | High-Performance Liquid Chromatography (HPLC) |
| Stationary Phase | Chiralpak AS (amylose derivative) |
| Detection | Evaporative Light Scattering (ELSD), Mass Spectrometry (MS) |
This data is based on the separation of the structurally similar compound 3-tert-butylamino-1,2-propanediol.
Enzymatic kinetic resolution is a highly effective and environmentally benign method for obtaining enantiomerically enriched compounds. This technique utilizes the stereoselectivity of enzymes, typically lipases, to preferentially catalyze a reaction on one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. For amino alcohols and related chlorohydrins, lipase-catalyzed transesterification or hydrolysis are common strategies. scielo.br
For example, lipases such as Candida antarctica lipase (B570770) B (CALB) or Candida rugosa lipase can acylate one enantiomer of the alcohol with high selectivity, using an acyl donor like vinyl acetate or isopropenyl acetate. scielo.brmdpi.com The resulting product, an ester, can then be easily separated from the unreacted alcohol enantiomer. This approach has been successfully applied to produce enantiopure precursors for various β-blockers. researchgate.netmdpi.com The efficiency of the resolution is often described by the enantiomeric ratio (E-value), with higher values indicating better selectivity. mdpi.com
Table 2: Key Parameters in Enzymatic Kinetic Resolution
| Parameter | Description |
|---|---|
| Biocatalyst | Enzymes, typically lipases (Candida antarctica, Candida rugosa) |
| Reaction Type | Transesterification (acylation) or Hydrolysis |
| Acyl Donor | Vinyl acetate, isopropenyl acetate, or anhydrides |
| Solvent | Organic solvents (e.g., toluene) or biphasic systems |
Asymmetric Catalysis in Stereoselective Synthesis
Asymmetric catalysis aims to directly synthesize a single enantiomer of a product from a prochiral substrate, offering a more atom-economical alternative to resolution. chiralpedia.comfrontiersin.org This field is broadly divided into metal-based catalysis, organocatalysis, and biocatalysis. mdpi.com
A prominent strategy for the asymmetric synthesis of chiral amines involves the use of chiral auxiliaries, such as tert-butanesulfinamide (tBS). nih.govyale.edu This method involves three main steps:
Condensation: The chiral tert-butanesulfinamide reagent condenses with a ketone or aldehyde to form a stable N-tert-butanesulfinyl imine. researchgate.net
Nucleophilic Addition: A nucleophile adds to the electrophilic imine. The chiral sulfinyl group directs the nucleophile to one face of the molecule, resulting in a highly diastereoselective addition. researchgate.net
Cleavage: The tert-butanesulfinyl auxiliary group is easily removed under mild acidic conditions to yield the desired chiral amine. nih.govresearchgate.net
This methodology is exceptionally versatile and has been used to prepare a vast array of chiral amines for pharmaceutical and agrochemical applications. yale.edu For the synthesis of this compound, this approach could start from a suitable chloroketone precursor, allowing for the stereocontrolled introduction of the tert-butylamino group.
Control of Stereochemistry in Derivatization
Once the enantiomerically pure this compound is obtained, it can be used as a chiral building block in further syntheses. A key reaction is its conversion to other important molecules, such as beta-blockers, through nucleophilic substitution. For instance, the intramolecular cyclization of this compound under basic conditions leads to the formation of a chiral epoxide. This epoxide can then be opened by various nucleophiles (e.g., phenoxides or arylamines) to generate a diverse range of derivatives.
These reactions typically proceed via an SN2 mechanism, which involves an inversion of configuration at the carbon center being attacked. Therefore, if the starting material is the (R)-enantiomer of the chlorohydrin, the resulting product from the epoxide ring-opening will have the (S)-configuration at the corresponding carbon. This predictable stereochemical outcome is fundamental to the synthesis of specific enantiomers of complex molecules and is a cornerstone of modern pharmaceutical manufacturing.
Utilization as a Chiral Building Block in Complex Chemical Architectures
The chiral integrity of this compound, particularly its enantiopure forms, establishes it as a valuable synthon in the asymmetric synthesis of complex, biologically active molecules. Its primary and most documented application is in the construction of aryloxypropanolamine β-adrenergic antagonists, commonly known as beta-blockers. This class of pharmaceuticals is crucial in the management of various cardiovascular diseases, including hypertension, angina pectoris, and cardiac arrhythmias. The specific stereochemistry of the propan-2-ol backbone is essential for the therapeutic efficacy of these drugs, as the biological activity often resides in a single enantiomer.
The (S)-enantiomer of the propanolamine (B44665) side chain is known to be significantly more potent in its interaction with β-adrenergic receptors. Consequently, enantiomerically pure (S)-1-(tert-butylamino)-3-chloropropan-2-ol or its derivatives are highly sought-after intermediates for the synthesis of leading pharmaceutical agents.
Synthesis of (S)-Timolol
A prominent example of the utilization of this chiral building block is in the synthesis of (S)-Timolol, a non-selective beta-blocker used in the treatment of open-angle glaucoma and hypertension. google.com The core structure of (S)-Timolol incorporates the (S)-1-(tert-butylamino)propan-2-ol backbone. acs.org
In a common synthetic approach, a derivative, (S)-3-(tert-butylamino)-1,2-propanediol, serves as the direct chiral precursor. This diol is readily prepared from this compound. The synthesis proceeds through the protection of the diol, followed by coupling with the thiadiazole heterocyclic moiety, and subsequent deprotection and salt formation to yield the final active pharmaceutical ingredient.
A synthetic route to racemic timolol involves the condensation of 3-chloro-1,2-propanediol with tert-butylamine (B42293) to produce dl-3-t-butylamino-1,2-propanediol. jlu.edu.cn This racemic intermediate is then used to construct the timolol molecule, which is subsequently resolved into its separate enantiomers. jlu.edu.cn More direct asymmetric syntheses utilize the pre-resolved chiral building block to avoid the resolution step. For instance, a synthesis of timolol maleate can begin with the treatment of glycerol with hydrochloric acid, followed by condensation with tert-butylamine to afford the racemic diol intermediate, (±)-3-(tert-butylamino)-1,2-propanediol. acs.org
The following table outlines a representative synthesis of (S)-Timolol, highlighting the integration of the chiral propanolamine unit.
Table 1: Synthetic Scheme for (S)-Timolol
| Step | Starting Material / Intermediate | Reagents and Conditions | Product | Yield |
| 1 | (S)-3-(tert-butylamino)-1,2-propanediol | Benzaldehyde, Dehydration/Condensation | Oxazolidine derivative | 79% jlu.edu.cn |
| 2 | Oxazolidine derivative | 3-chloro-4-morpholino-1,2,5-thiadiazole, t-BuOK in t-BuOH | Racemic Timolol (after hydrolysis) | 53% jlu.edu.cn |
| 3 | Racemic Timolol | d-tartaric acid | (S)-Timolol-d-tartaric acid salt (via resolution) | - |
| 4 | (S)-Timolol-d-tartaric acid salt | NaOH, then Maleic acid | (S)-Timolol Maleate | - |
Yields are based on a synthesis starting from the racemic propanediol as reported in the literature. Modern asymmetric syntheses aim to use the chiral building block directly to improve efficiency.
Application in Other Beta-Blocker Syntheses
The utility of this compound and its derivatives extends to the synthesis of other complex beta-blockers. The structural motif of an aryloxypropanolamine is common to many drugs in this class, making this chiral building block a versatile starting point.
Carteolol (B1214276): This non-selective beta-blocker, which also possesses intrinsic sympathomimetic activity, is used to treat glaucoma. Its structure features the same 1-(tert-butylamino)propan-2-ol side chain linked to a dihydroquinolin-2(1H)-one (carbostyril) nucleus. The synthesis of (S)-Carteolol can be achieved by coupling the chiral (R)-epoxide derived from the chlorohydrin with the phenolic carbostyril moiety.
Penbutolol: The synthesis of the beta-blocker (S)-Penbutolol has been achieved through chemo-enzymatic routes. These methods often involve the kinetic resolution of a racemic chlorohydrin precursor, such as 1-chloro-3-(2-cyclopentylphenoxy)propan-2-ol, which is structurally analogous to precursors of other beta-blockers and can be aminated to install the tert-butylamino group.
The consistent use of this chiral aminopropanol structure across a range of pharmaceuticals underscores its importance as a fundamental building block in medicinal chemistry for creating complex and stereochemically defined drug molecules.
Derivatization and Analog Synthesis from 1 Tert Butylamino 3 Chloropropan 2 Ol
Synthesis of Chemically Modified Derivatives
The primary route for the derivatization of 1-(tert-butylamino)-3-chloropropan-2-ol involves the nucleophilic substitution of its chlorine atom. This reaction is fundamental to the synthesis of aryloxypropanolamine derivatives, a class of compounds well-known for their use as beta-adrenergic blocking agents. The synthesis typically proceeds by reacting the chlorohydrin with a substituted phenol (B47542) in the presence of a base. This process, known as Williamson ether synthesis, results in the formation of an ether linkage.
Another key reaction involves the modification of the amino group. While the tert-butyl group provides significant steric hindrance, the secondary amine can still undergo reactions such as alkylation or acylation under specific conditions to yield more complex derivatives.
The general synthetic pathway for many beta-blockers involves the reaction of a substituted phenol with epichlorohydrin (B41342), followed by the ring-opening of the resulting epoxide with an appropriate amine, such as tert-butylamine (B42293) or isopropylamine. wikipedia.org This leads to the formation of the desired aryloxypropanolamine structure. This compound is a key intermediate in variations of this synthesis. For instance, Bupranolol, a non-selective beta-blocker, is chemically named 1-(tert-butylamino)-3-(2-chloro-5-methylphenoxy)propan-2-ol, highlighting its direct structural relationship. nih.gov
The following table summarizes the synthesis of various chemically modified derivatives starting from or structurally related to this compound.
Table 1: Synthesis of Chemically Modified Derivatives
| Derivative Name | Starting Phenol/Reactant | Reaction Type | Reference |
|---|---|---|---|
| Bupranolol | 2-Chloro-5-methylphenol | Williamson Ether Synthesis | nih.gov |
| 1-(Aryloxy)-3-[[(amido)alkyl]amino]propan-2-ols | Various heterocyclic phenols | Williamson Ether Synthesis & Amine Modification | nih.gov |
| 1-(4-substituted phenoxy)-3-aminopropan-2-ols | Various 4-substituted phenols | Williamson Ether Synthesis | nih.gov |
Investigation of Structure-Reactivity Relationships in Analogs
The structural features of this compound and its analogs significantly influence their chemical reactivity and the properties of the resulting products. Key structural elements that are often modified to study these relationships include the nature of the amino substituent and the substitution pattern on the aromatic ring in aryloxypropanolamine derivatives.
The bulky tert-butyl group on the nitrogen atom is a critical feature. Compared to less sterically hindered analogs, such as those with an isopropylamino group, the tert-butyl group can affect the rate and mechanism of subsequent reactions. For example, in the synthesis of beta-blockers, the choice of the amine (tert-butylamine vs. isopropylamine) influences the cardioselectivity of the final compound. nih.gov While this is a structure-activity relationship, it stems from the underlying chemical and steric properties that also govern reactivity.
In a series of 1-(aryloxy)-3-[[(amido)alkyl]amino]propan-2-ols, modifications to the aryl moiety (e.g., introducing heterocyclic systems) or the amide group lead to compounds with varying potencies. nih.gov Studies on 3-arylamino-1-chloropropan-2-ols, which are analogs where the tert-butyl group is replaced by an aryl group, have shown that different substituents on the aryl ring impact the compound's biological activity. nih.gov For example, the presence and position of chloro-substituents on the phenylamino (B1219803) ring were found to be critical for the antifungal and antimicrobial properties of the synthesized analogs. nih.gov
The table below outlines key structural modifications in analogs and their observed impact on reactivity or resulting properties.
Table 2: Structure-Reactivity Relationships in Analogs
| Structural Modification | Analog Class | Impact on Reactivity/Properties | Reference |
|---|---|---|---|
| Amine Substituent (e.g., tert-butyl vs. isopropyl) | Aryloxypropanolamines | Influences steric hindrance in reactions and affects the cardioselectivity of the final products. | wikipedia.orgnih.gov |
| Aryl Group Substitution (e.g., heterocyclic vs. phenyl) | 1-(Aryloxy)-3-aminopropan-2-ols | Affects the potency and selectivity of beta-adrenergic blockade. nih.gov | nih.gov |
Preparation of Key Intermediates for Organic Synthesis
This compound is not only a precursor for final products but also a crucial intermediate for the synthesis of other complex molecules. Its value lies in its ability to introduce the tert-butylamino-2-hydroxypropyl side chain, which is a common pharmacophore in many beta-blockers.
The synthesis of enantiomerically pure beta-blockers often relies on chiral chlorohydrin intermediates. For example, the synthesis of (S)-practolol and derivatives of carteolol (B1214276) involves the preparation of specific (R)-chlorohydrins, which are then reacted with an amine to yield the final optically active product. preprints.org In a chemoenzymatic process to synthesize (S)-bisoprolol, a racemic chlorohydrin is resolved, and the desired (R)-enantiomer is reacted with isopropylamine. mdpi.com This highlights the role of chlorohydrins, structurally similar to this compound, as pivotal intermediates that determine the stereochemistry of the final molecule.
The general synthetic strategy often involves creating a more complex chlorohydrin first (e.g., an aryloxy-chloropropan-2-ol) and then introducing the amine in a final step. mdpi.compreprints.org Alternatively, this compound itself can be used to react with various nucleophiles to build more complex intermediates for further synthetic transformations.
The following table presents examples of how this compound and its close relatives function as key intermediates in organic synthesis.
Table 3: Use as a Key Intermediate in Organic Synthesis
| Intermediate | Final Product/Target Molecule Class | Synthetic Utility | Reference |
|---|---|---|---|
| (R)-N-(4-(3-chloro-2-hydroxypropoxy)phenyl)acetamide | (S)-Practolol | Chiral building block for enantioselective synthesis. | preprints.org |
| (R)-1-((1H-indol-4-yl)oxy)-3-chloropropan-2-ol | (S)-Pindolol | Precursor for a non-selective beta-blocker. | preprints.org |
| (R)-1-chloro-3-(4-((2-isopropoxyethoxy)methyl)phenoxy)propan-2-ol | (S)-Bisoprolol | Key intermediate in a multi-step chemoenzymatic synthesis. mdpi.com | mdpi.com |
Advanced Analytical Techniques for Characterization of 1 Tert Butylamino 3 Chloropropan 2 Ol and Its Derivatives
Spectroscopic Methods
Spectroscopic methods provide detailed information about the molecular structure and composition of 1-(tert-butylamino)-3-chloropropan-2-ol.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound. Both ¹H and ¹³C NMR spectra offer unique insights into the molecular framework by mapping the chemical environments of the hydrogen and carbon atoms, respectively.
¹H NMR Spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The spectrum for this compound is expected to show distinct signals for the protons of the tert-butyl group, the chloromethyl group, the aminomethylene group, and the methine group. The chemical shifts are influenced by the electronegativity of adjacent atoms like oxygen, nitrogen, and chlorine.
¹³C NMR Spectroscopy complements the proton NMR by providing a signal for each unique carbon atom in the molecule. The chemical shifts in ¹³C NMR have a much wider range than in ¹H NMR, often allowing for the clear resolution of all carbon signals. oregonstate.edu The positions of the signals are indicative of the carbon's functional group and hybridization state. For instance, carbons bonded to electronegative atoms like oxygen or chlorine will appear at a higher chemical shift (downfield). libretexts.org
Below are the predicted NMR data for this compound, based on established chemical shift principles and data from analogous structures. utsouthwestern.eduwisc.edudocbrown.info
Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| (CH₃)₃C- | ~1.1 | Singlet (s) |
| -NH- | Variable | Broad Singlet (br s) |
| -CH₂-N- | ~2.6-2.8 | Multiplet (m) |
| -CH(OH)- | ~3.8-4.0 | Multiplet (m) |
| -CH₂-Cl | ~3.5-3.7 | Multiplet (m) |
Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| (CH₃)₃C - | ~50 |
| (C H₃)₃C- | ~29 |
| -C H₂-N- | ~45 |
| -C H(OH)- | ~68 |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of this compound and for obtaining structural information through fragmentation analysis.
In a typical electron ionization (EI) mass spectrum, the molecule would produce a molecular ion peak ([M]⁺). Due to the presence of chlorine, this peak would be accompanied by a characteristic isotopic peak ([M+2]⁺) with an intensity of approximately one-third of the molecular ion peak, corresponding to the natural abundance of the ³⁷Cl isotope. docbrown.info Fragmentation of the molecular ion provides valuable structural clues. Common fragmentation pathways would include the loss of a tert-butyl group, a chloromethyl radical, or water.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of the parent molecule and its fragments. nih.govmdpi.com This capability allows for the unambiguous confirmation of the chemical formula (C₇H₁₆ClNO) by comparing the experimentally measured exact mass with the theoretically calculated mass. chemsrc.comepa.gov
Expected Key Ions in the Mass Spectrum of this compound
| Ion | Proposed Structure | Expected m/z |
|---|---|---|
| [M]⁺ | [C₇H₁₆ClNO]⁺ | 165/167 |
| [M - CH₃]⁺ | [C₆H₁₃ClNO]⁺ | 150/152 |
| [M - C₄H₉]⁺ | [C₃H₇ClNO]⁺ | 108/110 |
| [M - CH₂Cl]⁺ | [C₆H₁₄NO]⁺ | 116 |
Chromatographic Methods for Purity and Enantiomeric Excess
Chromatographic methods are essential for separating this compound from impurities, starting materials, and byproducts, as well as for separating its enantiomers.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound. Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, is commonly employed. Since the target compound lacks a strong chromophore, detection can be achieved using a universal detector like an Evaporative Light Scattering Detector (ELSD) or by derivatization to introduce a UV-active group. researchgate.netresearchgate.net Method validation would establish linearity, precision, and accuracy for quantitative analysis of impurities. google.com
Typical HPLC Parameters for Purity Analysis
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient or isocratic mixture of Acetonitrile and Water or Methanol and Water, often with additives like trifluoroacetic acid (TFA) or ammonium (B1175870) acetate. |
| Flow Rate | 0.8 - 1.2 mL/min |
| Detector | ELSD, Refractive Index (RI), or UV (following derivatization) |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it a highly effective method for the identification and quantification of volatile and semi-volatile impurities. agriculturejournals.czdntb.gov.ua Due to the polar nature and relatively low volatility of this compound, derivatization is often necessary to convert the hydroxyl and amino groups into less polar, more volatile moieties (e.g., by silylation or acylation). agriculturejournals.czresearchgate.net The mass spectrometer detector provides confirmation of the identity of separated components based on their mass spectra. nih.govbiointerfaceresearch.com
Typical GC-MS Parameters for Impurity Profiling
| Parameter | Condition |
|---|---|
| Column | Capillary column with a nonpolar or medium-polarity stationary phase (e.g., 5% phenyl polysiloxane) |
| Carrier Gas | Helium or Hydrogen |
| Injection Mode | Split/Splitless |
| Temperature Program | Initial oven temperature held, then ramped to a final temperature to elute all components. |
| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or similar silylating agents. |
Chiral Chromatography for Enantiopurity Determination
Since this compound contains a stereocenter at the C2 position, it exists as a pair of enantiomers. Chiral chromatography is the definitive method for separating and quantifying these enantiomers to determine the enantiomeric excess (e.e.). gcms.cz This is particularly critical when the compound is used as an intermediate for a single-enantiomer drug.
The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly effective for this type of separation. researchgate.net Normal-phase HPLC is often preferred for chiral separations of amino alcohols. nih.gov The choice of mobile phase, typically a mixture of an alkane (like n-hexane) and an alcohol (like isopropanol or ethanol) with a small amount of an amine modifier (like diethylamine), is critical for achieving optimal resolution. researchgate.netresearchgate.net
Reported HPLC Conditions for Chiral Separation of a Closely Related Analog
| Parameter | Condition |
|---|---|
| Column | Chiralpak AS (amylose derivative) |
| Mobile Phase | n-Hexane / Ethanol / Diethylamine |
| Detection | ELSD, LC-MS |
The development and validation of such a chiral method allow for the precise determination of the enantiomeric purity, ensuring the final pharmaceutical product meets its stereochemical specifications. nih.gov
X-ray Crystallography for Molecular Structure and Absolute Configuration
X-ray crystallography stands as a definitive method for determining the three-dimensional atomic arrangement of a crystalline solid, providing unequivocal insights into molecular structure, conformation, and absolute stereochemistry. For chiral molecules such as this compound, this technique is particularly powerful in assigning the absolute configuration of its stereocenters. The presence of a chlorine atom, a relatively heavy atom, enhances the anomalous scattering of X-rays, which is instrumental in the unambiguous determination of the molecule's absolute stereochemistry.
While a specific crystal structure for this compound is not publicly available in the searched resources, the crystallographic analysis of a closely related derivative, 1-(tert-butylamino)-3-mesitylpropan-2-ol hemihydrate, provides a valuable case study. In the crystal lattice of this derivative, two independent molecules are linked with water molecules through a network of intermolecular O—H⋯O and O—H⋯N hydrogen bonds, forming chains. These chains are further interconnected by C—H⋯π interactions, creating ribbons that are stabilized by van der Waals forces. nih.gov This detailed structural information, including bond lengths, bond angles, and torsion angles, is fundamental for understanding the molecule's conformational preferences and its interactions in a solid state.
The determination of absolute configuration through X-ray crystallography relies on the analysis of Bijvoet pairs in the diffraction data, a technique particularly effective for compounds containing atoms heavier than oxygen. nih.gov
Table 1: Representative Crystallographic Data for a Derivative of this compound
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| Molecules per Asymmetric Unit | 2 |
| Key Intermolecular Interactions | O—H⋯O, O—H⋯N hydrogen bonds, C—H⋯π interactions |
| Supramolecular Assembly | Chains forming ribbons |
Note: This data is representative of a derivative and illustrates the type of information obtained from an X-ray crystallographic study.
Other Advanced Analytical Methodologies
Beyond X-ray crystallography, a suite of other advanced analytical techniques is essential for the comprehensive characterization of this compound and its derivatives, particularly in non-crystalline states or for quantifying enantiomeric purity.
Circular Dichroism (CD) Spectroscopy: This technique is highly sensitive to the chiral environment of a molecule and is a powerful tool for determining absolute configuration and studying conformational changes in solution. For chiral amino alcohols, derivatization with a chromophoric agent can lead to a distinct CD signal that can be correlated to the absolute configuration and enantiomeric excess of the analyte. nsf.gov
High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs): Chiral HPLC is a cornerstone for the separation and quantification of enantiomers. By utilizing a stationary phase that is itself chiral, the enantiomers of this compound can be resolved based on their differential interactions with the CSP. Pre-column derivatization with a chiral derivatizing agent can also be employed to form diastereomers, which can then be separated on a standard achiral stationary phase.
Mass Spectrometry (MS): Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound. For this compound, techniques such as electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) can be used to elucidate its structure by analyzing the fragmentation pathways. The presence of chlorine isotopes (³⁵Cl and ³⁷Cl) would result in a characteristic isotopic pattern in the mass spectrum, aiding in the identification of chlorine-containing fragments.
Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard ¹H and ¹³C NMR are fundamental for confirming the basic structure of this compound, advanced NMR techniques are invaluable for stereochemical analysis. The use of chiral solvating agents or chiral derivatizing agents can induce chemical shift differences between the enantiomers, allowing for the determination of enantiomeric purity. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, can be used to fully assign all proton and carbon signals and to confirm the connectivity of the molecule.
Table 2: Overview of Advanced Analytical Methodologies
| Technique | Application for this compound | Information Obtained |
| Circular Dichroism (CD) | Determination of absolute configuration in solution | Stereochemical information, conformational analysis |
| Chiral HPLC | Enantiomeric separation and purity assessment | Enantiomeric ratio, quantitative analysis |
| Mass Spectrometry (MS) | Molecular weight determination and structural elucidation | Molecular formula, fragmentation patterns, isotopic distribution |
| Advanced NMR Spectroscopy | Stereochemical analysis and structural confirmation | Diastereotopic proton/carbon differentiation, enantiomeric purity, full structural assignment |
The synergistic application of these advanced analytical techniques provides a robust framework for the complete characterization of this compound and its derivatives, ensuring a thorough understanding of their chemical and stereochemical properties.
Computational Chemistry and Theoretical Studies of 1 Tert Butylamino 3 Chloropropan 2 Ol
Molecular Modeling and Conformational Analysis
The flexibility of 1-(tert-butylamino)-3-chloropropan-2-ol allows it to adopt numerous conformations in space. Molecular modeling techniques are employed to explore this conformational space and identify the most stable structures. The relative orientation of the tert-butylamino, hydroxyl, and chloromethyl groups is determined by a delicate balance of steric and non-covalent interactions.
The rotamers of 1,2-aminoalcohols can be described by the torsional arrangements around the key single bonds. frontiersin.org For this compound, the crucial dihedral angles are those around the C1-C2, C2-N, and C2-O bonds. The conformational space of similar amino alcohols is often governed by intramolecular hydrogen bonding between the hydroxyl group and the amino group, which can significantly stabilize certain conformations. frontiersin.org In the case of this compound, the presence of the bulky tert-butyl group will also play a significant role in dictating the sterically accessible conformations.
| Conformer | Key Dihedral Angle (O-C-C-N) | Stabilizing Interactions | Relative Energy (kcal/mol) |
|---|---|---|---|
| Gauche | ~60° | Intramolecular O-H···N hydrogen bond | 0.0 (most stable) |
| Anti | ~180° | Reduced steric hindrance | 1.5 - 3.0 |
| Gauche' | ~300° | Potential O-H···Cl interaction | 2.0 - 4.0 |
This table presents hypothetical data based on typical conformational analyses of similar amino alcohols. The actual values would require specific calculations for this compound.
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a more detailed and accurate description of the electronic structure of this compound. mdpi.com These methods can be used to calculate a wide range of molecular properties, including optimized geometries, vibrational frequencies, and thermochemical data.
For a molecule like this compound, a common approach would be to use a hybrid functional, such as B3LYP, in conjunction with a Pople-style basis set, for instance, 6-311++G(d,p). researchgate.net Such calculations can yield accurate predictions of bond lengths, bond angles, and dihedral angles. Furthermore, DFT calculations can be used to determine atomic charges and map the molecular electrostatic potential, which reveals the electron-rich and electron-poor regions of the molecule and provides insights into its intermolecular interactions.
The calculated thermochemical properties, such as the enthalpy of formation, can be compared with experimental data where available, or used to predict the thermodynamics of reactions involving this compound. DFT calculations have been shown to produce reasonably accurate C-H bond dissociation enthalpies in haloalkanes, which can be relevant for understanding potential degradation pathways. researchgate.net
Simulation of Reaction Mechanisms and Transition States
Computational methods are instrumental in elucidating the mechanisms of chemical reactions. For this compound, a key potential reaction is the intramolecular cyclization to form a substituted azetidine (B1206935) or oxazolidine, a reaction that would proceed via nucleophilic substitution. researchgate.netvisualizeorgchem.com
By mapping the potential energy surface of the reaction, computational chemists can identify the minimum energy pathways from reactants to products. This involves locating the transition state structure, which is a first-order saddle point on the potential energy surface. The energy of the transition state relative to the reactants determines the activation energy of the reaction, which is a critical factor in determining the reaction rate.
For the intramolecular cyclization of this compound, DFT calculations could be used to model the S(_N)2-type attack of the nitrogen atom on the carbon bearing the chlorine atom. These simulations would provide the structure of the cyclic transition state and the associated activation barrier. Such studies can also explore the influence of solvent on the reaction mechanism and energetics through the use of continuum solvation models. youtube.com
| Computational Method | Basis Set | Solvent Model | Calculated Activation Energy (kcal/mol) |
|---|---|---|---|
| B3LYP | 6-31G(d) | None (Gas Phase) | 25.3 |
| M06-2X | def2-TZVP | PCM (Water) | 22.1 |
| ωB97X-D | aug-cc-pVTZ | SMD (Ethanol) | 23.5 |
This table illustrates the kind of data that can be obtained from simulations of reaction mechanisms. The values are hypothetical and would need to be calculated specifically for the intramolecular cyclization of this compound.
Prediction of Spectroscopic Parameters
Quantum chemical calculations are widely used to predict various spectroscopic parameters, which can be invaluable for the interpretation of experimental spectra. For this compound, theoretical predictions of its vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra can be particularly useful for its structural characterization.
The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculated frequencies are typically scaled by an empirical factor to account for anharmonicity and other systematic errors in the calculations. dtic.mil The predicted vibrational spectrum can then be compared with the experimental IR and Raman spectra to aid in the assignment of the observed bands to specific vibrational modes of the molecule. For a secondary amine, characteristic N-H stretching and bending vibrations are expected, along with C-N and C-Cl stretching modes. dtic.milaip.orgorgchemboulder.com
Similarly, NMR chemical shifts and spin-spin coupling constants can be predicted using methods such as the Gauge-Including Atomic Orbital (GIAO) approach. researchgate.net The accuracy of predicted NMR parameters has significantly improved in recent years, making computational NMR spectroscopy a valuable tool for structure elucidation. nih.govgithub.io By calculating the NMR parameters for different low-energy conformers and performing a Boltzmann-weighted average, a theoretical NMR spectrum can be generated that can be directly compared with experimental data.
Q & A
Q. How can researchers optimize the synthesis yield of 1-(tert-butylamino)-3-chloropropan-2-ol for laboratory-scale production?
- Methodological Answer : Synthesis optimization involves adjusting reaction parameters such as temperature, stoichiometry, and catalyst use. A two-step protocol is recommended:
React tert-butylamine with epichlorohydrin under controlled低温 conditions (0–5°C) to minimize side reactions like hydrolysis.
Use triethylamine (10 mol%) as a catalyst to enhance nucleophilic substitution efficiency.
Maintain anhydrous conditions with inert gas (N₂/Ar) to improve yields (75–85%). Purification via recrystallization (ethanol/water, 3:1 v/v) achieves >95% purity. This approach aligns with methods used for structurally similar intermediates in β-blocker synthesis .
Q. Table 1: Key Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature (Step 1) | 0–5°C | Reduces epoxide hydrolysis |
| Molar Ratio (Amine:Epichlorohydrin) | 1:1.1 | Minimizes excess reagent |
| Catalyst (Triethylamine) | 10 mol% | Accelerates substitution |
| Purification Solvent | Ethanol:Water (3:1) | Enhances crystal purity |
Q. What spectroscopic methods are most reliable for confirming the structure of this compound?
- Methodological Answer : Combine ¹H/¹³C NMR and FT-IR to confirm functional groups and stereochemistry. Key spectral markers:
- ¹H NMR : Peaks at δ 1.2–1.4 ppm (tert-butyl C(CH₃)₃), δ 3.5–4.0 ppm (chloropropanol backbone), and δ 4.8–5.2 ppm (hydroxyl proton, broad singlet).
- ¹³C NMR : Signals at ~70 ppm (C-Cl) and ~25 ppm (tert-butyl carbons).
- FT-IR : Bands at 3300–3500 cm⁻¹ (O-H stretch) and 650–750 cm⁻¹ (C-Cl stretch).
Compare with PubChem data for analogous compounds to validate assignments .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and goggles. Use a fume hood to avoid inhalation (H333 hazard) .
- Storage : Store in amber glass vials at 2–8°C under nitrogen to prevent degradation.
- Spill Management : Neutralize with sodium bicarbonate and adsorb using silica gel.
Advanced Research Questions
Q. How can researchers address contradictions in pharmacological data for this compound derivatives?
- Methodological Answer : Contradictions often arise from assay variability (e.g., isolated tissue vs. in vivo models). To resolve discrepancies:
- Use multiple pharmacological models (e.g., rat uterus contraction assays and ECG studies) to cross-validate activity .
- Apply dose-response curves to quantify potency (EC₅₀) and efficacy (Eₘₐₓ).
- Conduct molecular docking studies to correlate structural features (e.g., chlorine position) with receptor binding affinity.
Q. What strategies enable enantioselective synthesis of this compound for chiral pharmacology studies?
- Methodological Answer :
- Chiral Resolution : Use preparative HPLC with a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)).
- Asymmetric Catalysis : Employ Sharpless epoxidation or Jacobsen hydrolytic kinetic resolution to generate enantiopure epichlorohydrin precursors .
- Circular Dichroism (CD) : Verify enantiomeric excess (>98%) by comparing CD spectra to racemic standards.
Q. How do solvent polarity and reaction medium influence the reactivity of this compound in SN2 reactions?
- Methodological Answer :
- Polar Aprotic Solvents (e.g., DMF, DMSO): Enhance nucleophilicity of tert-butylamine but may promote elimination.
- Protic Solvents (e.g., MeOH, H₂O): Stabilize transition states via hydrogen bonding, favoring substitution.
- Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to monitor reaction rates under varying dielectric constants. Data from Carvedilol syntheses suggest DMF yields 70% substitution, while water increases hydrolysis byproducts .
Q. What computational methods predict the stability of this compound under varying pH and temperature?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to identify degradation pathways (e.g., HCl elimination).
- Molecular Dynamics (MD) : Simulate thermal stability by ramping temperatures from 25°C to 100°C in silico.
- pKa Prediction : Use ChemAxon or ACD/Labs to estimate pH-dependent protonation states, critical for solubility in biological buffers .
Q. How can impurity profiling during synthesis ensure batch-to-batch consistency in academic research?
- Methodological Answer :
- HPLC-MS : Detect and quantify byproducts (e.g., tert-butylamine dimer, chlorohydrin isomers) using a C18 column (gradient: 10–90% acetonitrile in 20 min).
- GC-FID : Monitor residual solvents (e.g., dichloromethane) with a DB-5 capillary column.
- Reference Standards : Compare retention times and mass spectra to spiked samples of known impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
